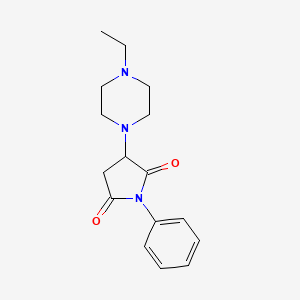![molecular formula C16H23NO6 B5026736 1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B5026736.png)
1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine derivatives, including structures analogous to 1-[2-(2-methoxyphenoxy)ethyl]piperidine, are synthesized through various routes. A practical synthesis approach for related compounds involves starting materials like tetrahydropyridine or utilizing Grignard reactions followed by specific cyclization or coupling reactions (Kim et al., 2001). Other methods include the Knoevenagel condensation process catalyzed by piperidine for generating novel trisubstituted ethylenes (Kharas et al., 2015).
Molecular Structure Analysis
The molecular and crystal structures of piperidine derivatives have been determined through X-ray diffraction analysis, revealing insights into their conformational flexibility and hydrogen bonding characteristics (Kuleshova & Khrustalev, 2000). These studies highlight the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are diverse, including protection/deprotection strategies (Norén, 2021), and modifications to improve affinity for specific biological targets (Prisinzano et al., 2002). These reactions are crucial for tailoring the properties of the compounds for specific applications.
Physical Properties Analysis
While specific data on the physical properties of 1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate are not readily available, related compounds exhibit a range of physical characteristics based on their molecular structure. These properties can include solubility, melting points, and crystal packing, which are influenced by the presence of functional groups and the overall molecular conformation.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular geometry. Studies have shown that the introduction of substituents such as methoxy groups can significantly affect the chemical behavior of these compounds, including their binding affinities and selectivity towards biological targets (Prisinzano et al., 2002).
properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHCYFBMOLBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-chlorobenzyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5026653.png)
![(3aS*,6aR*)-5-[(5-chloro-2-thienyl)methyl]-3-cyclopentylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5026663.png)
![1-(4-nitrophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5026676.png)

![5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026684.png)

![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5026695.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(1-pyrrolidinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one hydrate](/img/structure/B5026701.png)

![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)

![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)